1-Heptyn-3-ol, (3R)-

Chiral purity Enantiomeric excess Asymmetric synthesis

1-Heptyn-3-ol, (3R)- (CAS 51703-65-2), also designated as (R)-(+)-Hept-1-yn-3-ol, is a chiral seven-carbon terminal alkyne alcohol with the molecular formula C₇H₁₂O and molecular weight 112.17 g/mol. This compound features a stereogenic center at the C3 position bearing the hydroxyl group, with (R) absolute configuration.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 51703-65-2
Cat. No. B12709870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Heptyn-3-ol, (3R)-
CAS51703-65-2
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCCCC(C#C)O
InChIInChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h2,7-8H,3,5-6H2,1H3/t7-/m0/s1
InChIKeySHSFXAVQBIEYMK-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Heptyn-3-ol, (3R)- (CAS 51703-65-2): A Chiral Propargylic Alcohol Building Block for Asymmetric Synthesis


1-Heptyn-3-ol, (3R)- (CAS 51703-65-2), also designated as (R)-(+)-Hept-1-yn-3-ol, is a chiral seven-carbon terminal alkyne alcohol with the molecular formula C₇H₁₂O and molecular weight 112.17 g/mol . This compound features a stereogenic center at the C3 position bearing the hydroxyl group, with (R) absolute configuration . The combination of a terminal alkyne moiety and a chiral secondary alcohol within the same molecule renders this compound a valuable chiral synthon in asymmetric organic synthesis, enabling stereocontrolled transformations that are inaccessible with achiral or racemic propargylic alcohols .

Why 1-Heptyn-3-ol, (3R)- Cannot Be Interchanged with Racemic or Alternative Propargylic Alcohols


Generic substitution of 1-Heptyn-3-ol, (3R)- with its racemic mixture (CAS 7383-19-9) or the (3S)-enantiomer (CAS 51703-66-3) is scientifically inadmissible in applications requiring stereochemical fidelity. The racemic form introduces equal proportions of both enantiomers, which in asymmetric catalysis or stereoselective transformations yields diastereomeric mixtures with divergent biological or material properties . Similarly, substituting (3R)- with the (3S)-enantiomer inverts the stereochemical outcome of downstream reactions—a critical failure point in pharmaceutical intermediate synthesis where enantiopurity directly dictates pharmacological activity. Furthermore, propargylic alcohols of differing chain length (e.g., 1-butyn-3-ol, 1-pentyn-3-ol, 1-hexyn-3-ol) exhibit distinct physicochemical properties including differential logP values and boiling points that affect reaction kinetics, solubility profiles, and purification workflows [1]. The quantitative evidence below substantiates why procurement decisions must specify the exact (3R)-enantiomer.

1-Heptyn-3-ol, (3R)- (CAS 51703-65-2): Quantitative Differentiation Evidence Versus Comparators


Chiral Purity and Enantiomeric Excess: Comparative Analysis of (3R)- vs. Racemic 1-Heptyn-3-ol

1-Heptyn-3-ol, (3R)- (CAS 51703-65-2) is supplied as a single enantiomer with defined stereochemical configuration, whereas the widely available racemic 1-Heptyn-3-ol (CAS 7383-19-9) comprises an equimolar mixture of (R)- and (S)-enantiomers . The racemic form exhibits no net optical rotation, while the (3R)-enantiomer is designated (R)-(+)-Hept-1-yn-3-ol, indicating dextrorotatory specific rotation in standard polarimetric measurement .

Chiral purity Enantiomeric excess Asymmetric synthesis

Structural Selectivity in Cross-Coupling: (3R)-Configuration Enables Stereospecific Allyl Carbamate Synthesis

Chiral carbamates derived from 1-bromo-alken-3-ols—structural analogs of 1-Heptyn-3-ol—participate in photoredox/Ni-catalyzed cross-coupling reactions to produce enantioenriched allyl carbamates with high chemoselectivity and efficiency . The (3R)-configuration at the stereogenic center governs the stereochemical outcome of the sigmatropic rearrangement that converts allyl carbamates into functionalized non-racemic allylamines in an enantiospecific manner .

Nickel catalysis Photoredox Allyl carbamates

Purity Specification Differentiation: (3R)-1-Heptyn-3-ol Batch-to-Batch Consistency in Research Applications

Racemic 1-Heptyn-3-ol (CAS 7383-19-9) is commercially standardized at 97% assay purity with refractive index n20/D 1.440 and density 0.850 g/mL at 25 °C . The (3R)-enantiomer (CAS 51703-65-2) carries the same molecular formula and computed exact mass of 112.088815 Da , but its stereochemical purity requires additional chiral analytical verification that racemic specifications do not address.

Chemical purity Quality control Reproducibility

Distinctive Spectroscopic and Chromatographic Identity for Chiral Analysis

The (3R)-enantiomer (CAS 51703-65-2) and (3S)-enantiomer (CAS 51703-66-3) possess distinct stereochemical InChIKeys that enable unambiguous identification in analytical workflows. The (3R)-enantiomer InChIKey incorporates the /t7-/m0/s1 stereochemical descriptor, while the (3S)-enantiomer bears the /t7-/m1/s1 descriptor [1]. This distinction is critical for chiral chromatographic method development, where retention times on chiral stationary phases differ between enantiomers.

Chiral chromatography InChIKey Spectral differentiation

1-Heptyn-3-ol, (3R)- (CAS 51703-65-2): Validated Application Scenarios Based on Differential Evidence


Enantiospecific Synthesis of Allylamines via Dual Photoredox/Nickel Catalysis

Researchers pursuing the synthesis of enantioenriched allyl carbamates and their subsequent sigmatropic rearrangement to non-racemic allylamines should procure (3R)-1-Heptyn-3-ol as the defined stereochemical scaffold. As demonstrated by Garbacz and Stecko (2020), chiral carbamates derived from enantioenriched 1-bromo-alken-3-ols undergo stereospecific transformations wherein the absolute configuration at the hydroxyl-bearing carbon dictates the stereochemical outcome of the allylamine product . The racemic material would yield a complex diastereomeric mixture requiring extensive chromatographic separation, whereas the single (3R)-enantiomer provides stereochemical homogeneity throughout the synthetic sequence.

Asymmetric Catalysis Method Development and Catalyst Screening

In the development and validation of novel asymmetric catalysts—including chiral ligands for transition-metal catalysis, organocatalysts, and biocatalytic systems—(3R)-1-Heptyn-3-ol serves as a well-defined propargylic alcohol substrate. The terminal alkyne and secondary alcohol functionalities provide orthogonal reactive handles for assessing catalyst chemoselectivity, while the defined (R)-configuration enables precise quantification of stereoselectivity (e.g., via determination of enantiomeric excess by chiral SFC or HPLC). The racemic mixture offers no such stereochemical benchmark, rendering catalyst performance evaluation ambiguous .

Chiral Building Block for Pharmaceutical Intermediate Synthesis

(3R)-1-Heptyn-3-ol is employed as a chiral building block in the synthesis of pharmaceutical intermediates where stereochemical integrity is paramount. The compound has been implicated in the chemoenzymatic total synthesis of paecilocin A and 3-butyl-7-hydroxyphthalide, natural products with defined stereochemical requirements . Substitution with the racemic material or (3S)-enantiomer in such synthetic routes would invert or scramble the stereochemistry of the final bioactive molecule, potentially abolishing pharmacological activity and rendering the synthetic effort valueless.

Analytical Method Development for Chiral Quality Control

Quality control laboratories developing chiral analytical methods for propargylic alcohol intermediates require authentic samples of both (3R)- and (3S)-1-Heptyn-3-ol enantiomers. The distinct stereochemical InChIKeys and differential retention behavior on chiral stationary phases make (3R)-1-Heptyn-3-ol (CAS 51703-65-2) an essential reference standard for method validation, calibration curve construction, and batch-to-batch enantiomeric excess determination [1]. The racemic mixture is insufficient for establishing baseline resolution between enantiomers in chiral chromatographic methods.

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